(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a triazole ring. These groups are common in medicinal chemistry and are often found in biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple nitrogen atoms could make it a good hydrogen bond acceptor, and the cyclopropyl group could add some conformational rigidity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature . Its solubility would depend on the specific substituents on the rings .Scientific Research Applications
Anticancer and Antimicrobial Agents
Research into heterocyclic compounds, such as those containing oxazole and triazole rings, has demonstrated significant anticancer and antimicrobial potential. For example, compounds synthesized with these rings have shown high potency against various cancer cell lines and pathogenic strains in vitro. These findings suggest the potential for developing new therapeutic agents based on similar structural frameworks (Katariya et al., 2021).
Antituberculosis Activity
Compounds with cyclopropyl and piperazine moieties, akin to the core structure of your compound of interest, have been explored for their antituberculosis activity. Some synthesized derivatives have shown significant activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential in tuberculosis treatment strategies (Mallikarjuna et al., 2014).
Antimicrobial Properties
The introduction of piperidine and oxadiazole groups into compounds has been associated with enhanced antimicrobial properties. Studies on such derivatives have reported notable activity against various bacterial and fungal strains, indicating their usefulness in combating microbial resistance (Patel et al., 2011).
Molecular Docking Studies
Molecular docking studies on similar compounds have provided insights into their potential interaction mechanisms with biological targets. These studies are crucial for understanding how such compounds can be optimized for better therapeutic efficacy against diseases like cancer and microbial infections (Katariya et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(13-15-8-16-18-13)20-5-1-2-9(7-20)6-11-17-12(19-22-11)10-3-4-10/h8-10H,1-7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZCOPLNQKUKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=NN2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone |
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